[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
UDP-N-acetyl-D-mannosamine is a UDP-amino sugar having N-acetyl-D-mannosamine as the amino sugar component. It is a conjugate acid of an UDP-N-acetyl-D-mannosamine(2-).
Scientific Research Applications
Novel Dinucleotide Analogs
Researchers have developed novel dinucleotide analogs, including derivatives of [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl], which are synthesized using phenyldichlorophosphate. This approach has demonstrated superiority in coupling efficiency compared to previous methods, indicating potential applications in medicinal chemistry and biochemistry (Valiyev, Abbasov, Liu, & Tsai, 2010).
Solubility Studies
The solubilities of various saccharides, including those structurally related to [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl], have been studied in ethanol–water solutions. These studies are crucial for understanding the physicochemical properties of these compounds, which can influence their behavior in biological systems and potential pharmaceutical applications (Gong, Wang, Zhang, & Qu, 2012).
Plasma Protein Interactions
The molecular interactions between human serum albumin (HSA) and synthesized uridine derivatives, closely related to the compound of interest, have been studied. This research sheds light on the binding mechanisms of such compounds with plasma proteins, offering insights into their potential therapeutic applications and pharmacokinetics (Dubey, Madana, Kallubai, Sarkar, & Subramanyam, 2020).
Alzheimer's and Diabetes Research
A comprehensive study involving mTOR signalling has identified key genes associated with Alzheimer’s disease and Type 2 Diabetes. Compounds structurally similar to [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] have been considered for potential inhibition of relevant enzymes in these diseases, highlighting their significance in drug discovery (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).
Synthesis of C-Linked Disaccharide Mimetics
Dipyranones, which share structural elements with [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl], have been used to synthesize novel C-linked disaccharide analogs. These compounds have potential applications in exploring new biological activities and could serve as interesting targets for further pharmacological research (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
properties
CAS RN |
26575-17-7 |
---|---|
Product Name |
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Molecular Formula |
C17H27N3O17P2 |
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10+,11-,12-,13-,14-,15-,16?/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-GURWZFJLSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
synonyms |
UDP-ManNAc uridine diphosphate N-acetylmannosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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